![molecular formula C9H15NO3 B117498 3-(2-Oxoazepan-1-yl)propanoic acid CAS No. 505026-81-3](/img/structure/B117498.png)
3-(2-Oxoazepan-1-yl)propanoic acid
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Overview
Description
“3-(2-Oxoazepan-1-yl)propanoic acid” is a chemical compound with the CAS Number: 505026-81-3 . It has a molecular weight of 185.22 . The compound is solid in its physical form .
Molecular Structure Analysis
The empirical formula of “3-(2-Oxoazepan-1-yl)propanoic acid” is C9H15NO3 . The SMILES string representation is O=C1N(CCCCC1)CCC(O)=O . The InChI code is 1S/C9H15NO3/c11-8-4-2-1-3-6-10(8)7-5-9(12)13/h1-7H2,(H,12,13) .Physical And Chemical Properties Analysis
“3-(2-Oxoazepan-1-yl)propanoic acid” is a solid substance . It has a molecular weight of 185.22 . The compound’s storage temperature is room temperature .Scientific Research Applications
Medicinal Chemistry
3-(2-Oxoazepan-1-yl)propanoic acid: is a heterocyclic compound that can serve as a building block in the synthesis of various pharmacologically active molecules. Its structure contains both a lactam and a carboxylic acid moiety, which are common functional groups in drug molecules. This compound could be utilized in the development of new therapeutic agents, particularly those targeting neurological disorders due to the presence of the azepane ring, which is a seven-membered saturated heterocycle often found in CNS-active drugs .
Agriculture
In agriculture, 3-(2-Oxoazepan-1-yl)propanoic acid might be explored for its potential role in the synthesis of plant growth regulators or pesticides. The azepane ring could mimic natural compounds that interact with plant hormone receptors, influencing growth and development. Additionally, its structural complexity could be beneficial in designing compounds with specific modes of action against pests .
Material Science
The unique chemical structure of 3-(2-Oxoazepan-1-yl)propanoic acid offers possibilities in material science, particularly in the creation of novel polymers. The lactam ring can undergo polymerization, leading to polyamides with potential applications in biodegradable materials, coatings, or as a component in composite materials due to its potential to enhance mechanical properties .
Environmental Science
Environmental science could benefit from the application of 3-(2-Oxoazepan-1-yl)propanoic acid in the synthesis of environmentally friendly solvents or as a precursor for compounds used in environmental remediation. Its biodegradability and potential to form complexes with metals could be advantageous in designing agents for soil or water purification .
Biochemistry
In biochemistry, 3-(2-Oxoazepan-1-yl)propanoic acid could be used as a molecular probe to study enzyme-substrate interactions, particularly with enzymes that recognize lactam or carboxylic acid substrates. It could also be tagged with fluorescent groups to serve as a tracer in metabolic studies, helping to elucidate biochemical pathways .
Pharmacology
Pharmacologically, 3-(2-Oxoazepan-1-yl)propanoic acid could be investigated for its potential as a prodrug, where the body’s metabolic processes convert it into an active drug. Its structural features might allow for targeted delivery and controlled release of therapeutic agents, especially in the context of personalized medicine .
Safety and Hazards
properties
IUPAC Name |
3-(2-oxoazepan-1-yl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c11-8-4-2-1-3-6-10(8)7-5-9(12)13/h1-7H2,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVIWUACEPGXDSG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)N(CC1)CCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90588403 |
Source
|
Record name | 3-(2-Oxoazepan-1-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90588403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Oxoazepan-1-yl)propanoic acid | |
CAS RN |
505026-81-3 |
Source
|
Record name | 3-(2-Oxoazepan-1-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90588403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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